molecular formula C43H43N5O3 B573538 Triphenylvalsartan CAS No. 195435-23-5

Triphenylvalsartan

Cat. No.: B573538
CAS No.: 195435-23-5
M. Wt: 677.849
InChI Key: HQCWKLWGCQAUOU-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylvalsartan is a chemical compound with the molecular formula C₄₃H₄₃N₅O₃ and a molecular weight of 677.85 g/mol . It is a derivative of valsartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of three phenyl groups attached to the valsartan molecule, enhancing its chemical stability and potentially altering its pharmacological properties.

Preparation Methods

The synthesis of triphenylvalsartan involves several key steps, including the formation of the tetrazole ring and the attachment of the phenyl groups. One efficient method involves the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole followed by Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previous syntheses, such as the use of toxic reagents and low yields.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow processes and advanced reactor designs can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Triphenylvalsartan undergoes various chemical reactions, including:

    Oxidation: The phenyl groups can undergo oxidation under specific conditions, leading to the formation of quinones.

    Reduction: Reduction reactions can target the tetrazole ring or the phenyl groups, depending on the reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenylvalsartan has several scientific research applications:

Comparison with Similar Compounds

Triphenylvalsartan is unique due to the presence of three phenyl groups, which distinguish it from other valsartan derivatives. Similar compounds include:

The uniqueness of this compound lies in its enhanced chemical stability and potential for improved pharmacological properties due to the phenyl group substitutions.

Properties

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCWKLWGCQAUOU-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H43N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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